3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine

Safety Handling GHS Classification

3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine (CAS 1020955-05-8) is a 3,5-disubstituted isoxazole bearing a para-difluoromethoxyphenyl group at C3 and a primary amine at C5. It belongs to the 5-aminoisoxazole class, a privileged scaffold in medicinal chemistry with documented applications in kinase inhibition, antiviral, and antiproliferative programs.

Molecular Formula C10H8F2N2O2
Molecular Weight 226.18 g/mol
CAS No. 1020955-05-8
Cat. No. B1414745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine
CAS1020955-05-8
Molecular FormulaC10H8F2N2O2
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=C2)N)OC(F)F
InChIInChI=1S/C10H8F2N2O2/c11-10(12)15-7-3-1-6(2-4-7)8-5-9(13)16-14-8/h1-5,10H,13H2
InChIKeyHQVFPPUOUJQDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine (CAS 1020955-05-8): Compound Class and Procurement Baseline


3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine (CAS 1020955-05-8) is a 3,5-disubstituted isoxazole bearing a para-difluoromethoxyphenyl group at C3 and a primary amine at C5. It belongs to the 5-aminoisoxazole class, a privileged scaffold in medicinal chemistry with documented applications in kinase inhibition, antiviral, and antiproliferative programs. [1] The compound has a molecular formula of C₁₀H₈F₂N₂O₂ and a molecular weight of 226.18 g/mol. Its computed XLogP3 is 2.6 and its topological polar surface area (TPSA) is 61.3 Ų, placing it within favorable drug-like property space. [2] The compound is commercially available from multiple vendors at 95–98% purity, with storage recommended at 2–8°C in sealed, dry conditions. Importantly, this compound is primarily utilized as a research chemical and synthetic building block rather than an end-stage pharmaceutical agent, and no dedicated primary bioactivity profiling studies were identified for this specific CAS number at the time of analysis.

Why Generic Substitution Fails for 3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine: Positional Isomerism and Substituent Identity Matter


Within the 3-(difluoromethoxyphenyl)-1,2-oxazol-5-amine family, the para-substituted isomer (CAS 1020955-05-8) cannot be treated as interchangeable with its ortho (CAS 1021245-69-1) or meta (CAS 1038738-40-7) positional isomers. While all three share identical molecular formula, molecular weight, and computed global descriptors (XLogP3 = 2.6, TPSA = 61.3 Ų), the position of the difluoromethoxy group on the phenyl ring exerts distinct electronic and steric effects that control target binding geometry, metabolic vulnerability, and synthetic elaboration potential. [1] The para isomer places the electron-withdrawing -OCF₂H group in linear conjugation with the isoxazole C3, maximizing resonance withdrawal and minimizing steric clash. In contrast, the ortho isomer introduces torsional constraints that alter the dihedral angle between the phenyl and isoxazole rings, potentially disrupting π-stacking interactions with flat biological targets. [2] Furthermore, the free 5-NH₂ group exhibits differentiated reactivity in amide coupling and diazotization reactions depending on the electronic environment transmitted through the ring, making positional isomer selection critical for downstream synthetic yield and product purity. [3] Procurement decisions must therefore be guided by the specific positional isomer required for the intended chemical transformation or biological hypothesis.

Quantitative Differentiation Evidence for 3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine (CAS 1020955-05-8) vs. Closest Comparators


Safety and Handling Profile: Para Isomer Carries Distinct GHS Hazard Classification vs. Ortho Isomer

The para isomer (CAS 1020955-05-8) carries a multi-category GHS hazard classification—H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)—as documented in its ChemicalBook safety profile. In contrast, the ortho isomer (CAS 1021245-69-1) is classified by AKSci as 'Not hazardous material' for DOT/IATA transport, with no GHS hazard codes listed on its safety data sheet. This represents a meaningful operational difference for laboratory procurement, as the para isomer requires enhanced personal protective equipment (PPE), dedicated waste handling, and may incur additional shipping restrictions or fees depending on jurisdiction. The meta isomer (CAS 1038738-40-7) lacks publicly available GHS classification data at the time of analysis, introducing regulatory uncertainty for procurement.

Safety Handling GHS Classification Transport

Computed Physicochemical Property Equivalence Across Positional Isomers Masks Differentiated Electronic and Steric Profiles

While PubChem-computed global descriptors (XLogP3 = 2.6, TPSA = 61.3 Ų, H-bond donor count = 1, H-bond acceptor count = 6, rotatable bond count = 3) are numerically identical across all three positional isomers, [1] this equivalence obscures critical differences in local electronic distribution. The para-OCF₂H group exerts a Hammett σₚ value of approximately +0.24 (electron-withdrawing via induction), compared to the ortho isomer where steric and proximity effects introduce a field-dominated perturbation not captured by standard Hammett parameters. [2] In matched molecular pair analyses across drug discovery databases, para-substituted aromatic rings consistently demonstrate 0.3–0.5 log units lower microsomal clearance compared to ortho-substituted congeners due to reduced steric accessibility of the ether oxygen to CYP450-mediated O-dealkylation. [3] The para isomer also presents a linear molecular axis that maximizes the distance between the 5-NH₂ nucleophile and the OCF₂H group (approximately 9.8 Å extended conformation), facilitating chemoselective derivatization at the amine without competing reactivity at the difluoromethoxy moiety.

Physicochemical Properties Positional Isomerism Drug Design SAR

Commercial Availability and Pricing: Para Isomer vs. Ortho and Meta Isomers from Non-Excluded Suppliers

Among the three positional isomers, the para compound (CAS 1020955-05-8) is listed at AKSci (Cat. 1753DD) at a price of $436 per 250 mg (95% purity, 1-week lead time), with no hazmat shipping fees applied. The ortho isomer (CAS 1021245-69-1, Cat. 1754DD) is stocked under identical purity specification and storage conditions, and also ships without hazmat fees; pricing was available on request but not publicly displayed at parity quantities. The meta isomer (CAS 1038738-40-7) is offered by Leyan (Cat. 1354472) at 98% purity—higher than the typical 95% specification for the para isomer—with pricing available upon inquiry. The para isomer additionally benefits from broader multi-vendor availability (ChemScene, CymitQuimica, MolCore, Leyan) compared to the ortho and meta isomers, reducing single-supplier procurement risk. This broader supplier base for the para isomer may translate into more competitive bulk pricing and shorter lead times for larger quantities.

Procurement Pricing Commercial Availability Supply Chain

Difluoromethoxy Substituent Confers Differentiated Metabolic Stability and Lipophilicity vs. Methoxy and Trifluoromethoxy Analogs

Replacement of a methoxy (-OCH₃) with a difluoromethoxy (-OCF₂H) group constitutes a well-validated strategy for improving metabolic stability while moderating lipophilicity increases compared to the trifluoromethoxy (-OCF₃) alternative. [1] Matched molecular pair analyses across pharmaceutical databases demonstrate that methoxy → difluoromethoxy substitution increases lipophilicity by an average ΔlogP of approximately +0.4 to +0.7, compared to +0.8 to +1.0 for methoxy → trifluoromethoxy. [2] Critically, the difluoromethoxy group retains hydrogen-bond acceptor capacity (via the ether oxygen) and weak hydrogen-bond donor capacity (via the -CF₂H proton, pKa ~30), enabling it to adapt conformationally to environments of varying polarity—a property termed 'lipophilicity chameleon' behavior. [3] In microsomal stability assays, compounds bearing para-difluoromethoxy substituents have demonstrated approximately 2- to 3-fold longer half-lives compared to their methoxy counterparts across multiple chemotypes, attributed to the strength of the C-F bond resisting CYP450-mediated oxidative O-dealkylation. [4] These class-level findings imply that 3-[4-(difluoromethoxy)phenyl]-1,2-oxazol-5-amine may offer superior metabolic stability compared to its 4-methoxy analog while avoiding the excessive lipophilicity burden of a 4-trifluoromethoxy replacement.

Metabolic Stability Lipophilicity Fluorine Chemistry Drug Design

5-Aminoisoxazole Scaffold: Documented Antiproliferative and Kinase Inhibitory Activity Across Congeneric Series

The 5-aminoisoxazole scaffold, of which 3-[4-(difluoromethoxy)phenyl]-1,2-oxazol-5-amine is a representative member, has demonstrated reproducible antiproliferative activity across multiple cancer cell line panels in peer-reviewed studies. [1] In a series of 3,4-diaryl-5-aminoisoxazoles evaluated by the NCI-60 screen, several congeners exhibited IC₅₀ values in the low micromolar range (1–10 μM) against leukemia, breast, and colon cancer cell lines, with the 5-NH₂ group identified as essential for potency through systematic SAR. A separate study on 5-aminoisoxazole derivatives bearing adamantyl moieties demonstrated antiviral activity in the low micromolar range with no appreciable cytotoxicity, highlighting the scaffold's tunable selectivity. [2] Furthermore, aminoisoxazole derivatives have been patented extensively as kinase inhibitors, with the 5-amino group serving as a key hinge-binding motif in ATP-competitive inhibition. [3] While compound-specific bioactivity data for CAS 1020955-05-8 remain unpublished, its structural alignment with these active congeneric series positions it as a rational starting point for antiproliferative or kinase-targeted screening campaigns.

Antiproliferative Kinase Inhibition 5-Aminoisoxazole Scaffold

Optimal Research and Industrial Application Scenarios for 3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine (CAS 1020955-05-8)


Kinase Inhibitor Lead Generation: Hinge-Binding 5-Aminoisoxazole Scaffold with Tuned Lipophilicity

The compound's 5-aminoisoxazole core serves as a recognized ATP-competitive kinase hinge-binding motif, while the para-difluoromethoxy substituent provides moderated lipophilicity (XLogP3 = 2.6) and predicted metabolic stability superior to methoxy analogs. [1] This balanced profile makes it appropriate for initial screening against kinase panels where excessive lipophilicity (e.g., from -OCF₃ congeners) may trigger promiscuous inhibition or poor solubility. Procurement of the para isomer specifically ensures the linear molecular geometry preferred for type I kinase inhibitor design, where the 4-substituent projects toward the solvent-exposed region of the ATP-binding pocket. [2]

Synthetic Building Block for Parallel Library Synthesis via 5-NH₂ Derivatization

The free 5-amino group is the most nucleophilic site on the molecule and can be selectively elaborated via amide coupling, sulfonamide formation, reductive amination, or diazotization/Sandmeyer chemistry without competing reactivity at the difluoromethoxy group. [3] The para substitution pattern ensures maximal spatial separation between the reactive amine and the -OCF₂H group (~9.8 Å), reducing the risk of unwanted intramolecular side reactions during library production. The broader commercial supplier base (≥5 vendors) for the para isomer compared to ortho or meta isomers supports reliable multi-gram procurement for library-scale synthesis.

Metabolic Stability Comparison Studies: para-OCF₂H as a Benchmark Substituent

The compound can serve as a reference standard in matched molecular pair studies comparing the effects of -OCH₃, -OCF₂H, and -OCF₃ substituents on microsomal stability, CYP inhibition, and plasma protein binding. [4] Class-level evidence predicts a 2- to 3-fold half-life advantage for the -OCF₂H variant over -OCH₃, without the excessive ΔlogP penalty (+0.8 to +1.0) incurred by -OCF₃. [4] Such head-to-head studies using the para isomer allow deconvolution of electronic effects from steric/positional confounds, generating robust SAR data transferable across chemotypes.

Agrochemical Intermediate: Isoxazole-Containing Herbicide Safener or Fungicide Precursor

Substituted phenyl isoxazole derivatives have been patented as herbicide safeners and agricultural fungicides, with the difluoromethoxy group contributing to improved environmental stability and target-site binding. [5] The para-substituted 5-aminoisoxazole architecture aligns with the general formula disclosed in EP 2977376 A1 (amino-substituted isoxazoles) and related patent families, where the 5-NH₂ group enables further functionalization to sulfonamides, carboxamides, or ureas for crop protection applications. [6] The compound's moderate logP (2.6) and low molecular weight (226.18) are consistent with favorable plant translocation properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.